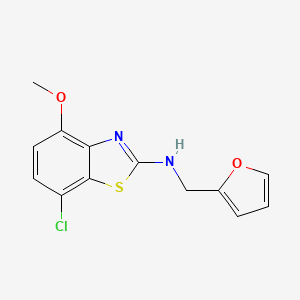

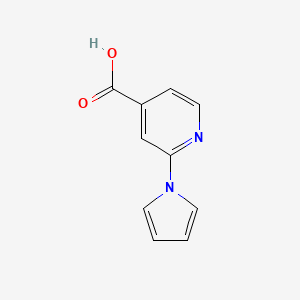

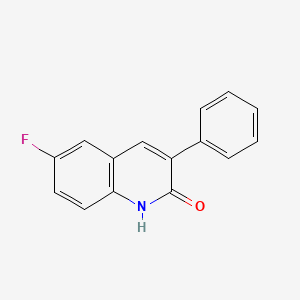

![molecular formula C11H11N3O2S B1439048 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole CAS No. 50968-81-5](/img/structure/B1439048.png)

1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole

Descripción general

Descripción

“1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C11H11N3O2S . It is used for research purposes .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives can be achieved through various synthetic routes, including the acid-catalyzed methylation of imidazole by methanol .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, such as “this compound”, are known for their broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications .Aplicaciones Científicas De Investigación

Inhibitory Effects on Enzymes

- Nitrefazole, a derivative of 4-nitroimidazole, exhibits a strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Structural Analysis and Synthesis

- The structure of compounds containing a phenylsulfonyl group linked to a substituted nitroimidazole or nitro-1,3-thiazole ring has been analyzed. In these structures, the nitro and sulfonyl groups exhibit different orientations (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Antileishmanial Activity

- A series of nitroimidazole-containing derivatives demonstrated effective antileishmanial activity, with certain compounds showing significant potency against Leishmania strains (Rodriguez et al., 2020).

Antiprotozoal Activity

- New derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds outperforming the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Synthesis and Characterization

- The synthesis and characterization of compounds with the nitroimidazole moiety have been extensively studied, focusing on structural and chemical properties (Bermejo et al., 2000).

Antimicrobial and Antifungal Properties

- Certain 1-methyl-1H-imidazole derivatives have been investigated for their antimycotic and genotoxic activities, with some showing moderate antifungal properties (Zani et al., 1995).

Ionic Liquid Applications

- Imidazole-based ionic liquids have been developed for the efficient nitration of aromatic compounds, demonstrating significant potential in chemical synthesis (Zolfigol et al., 2012).

Structural Comparisons

- Structural comparisons between methylated and unmethylated nitrophenyl lophines have been conducted to understand the effects of methylation on the imidazole structure (Yanover & Kaftory, 2009).

Propiedades

IUPAC Name |

1-methyl-2-[(2-nitrophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-4-2-3-5-10(9)14(15)16/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMTWRNGPMWTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

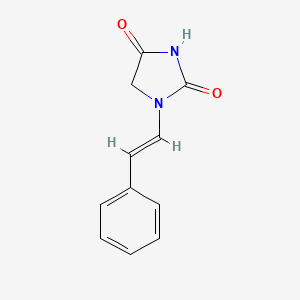

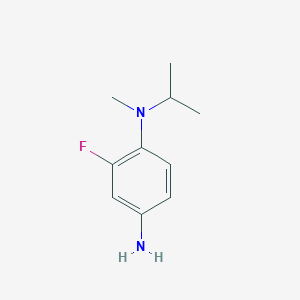

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)